1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride

Descripción general

Descripción

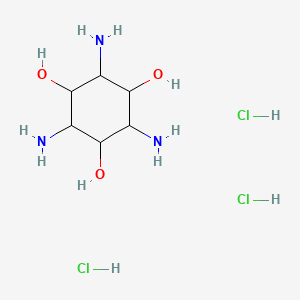

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride is a cyclohexane derivative with three amino groups and three hydroxyl groups in a cis configuration. This compound is known for its ability to form complexes with various metal ions, particularly lanthanides, making it a valuable ligand in coordination chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis typically starts with inositol, which undergoes selective protection of hydroxyl groups, followed by amination and deprotection steps to yield the desired compound .

Industrial Production Methods: the synthesis likely involves similar steps as the laboratory synthesis, scaled up for larger production volumes .

Análisis De Reacciones Químicas

Types of Reactions: 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride undergoes various chemical reactions, including:

Complexation: Forms complexes with metal ions, particularly lanthanides.

Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Complexation: Typically involves lanthanide salts such as lanthanide chlorides or triflates in aqueous solutions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Complexation: Trinuclear lanthanide complexes.

Substitution: Substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Ligand Properties:

- 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride acts as a ligand in coordination chemistry. Its structure allows it to effectively coordinate with metal ions, forming stable complexes that are useful in various applications.

Applications:

- MRI Contrast Agents: The lanthanide complexes formed with this compound are explored for use as contrast agents in magnetic resonance imaging (MRI), enhancing the visibility of tissues and organs during scans.

- Luminescent Probes: These complexes can also serve as luminescent probes in biochemical assays due to their unique optical properties.

Biomedical Research

Potential Uses:

- Contrast Agents for Imaging: The stability and properties of the metal complexes derived from this compound make them suitable candidates for developing advanced imaging techniques in biomedical research.

- Catalysts for Nucleic Acid Cleavage: Research indicates that lanthanide complexes of this compound can act as catalysts for the cleavage of RNA and DNA molecules, which is significant for genetic studies and therapeutic applications .

Analytical Chemistry

NMR Spectroscopy:

- The compound is utilized as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy. It helps in studying the structure of organic compounds by enhancing the resolution of spectral data.

Chemical Synthesis

Reactivity:

- The amino groups present in the compound can participate in substitution reactions with electrophiles, allowing for the synthesis of various derivatives that can be tailored for specific applications .

Case Study 1: MRI Contrast Agents

Research conducted on the use of lanthanide complexes derived from this compound demonstrated significant improvements in imaging quality due to enhanced relaxivity properties. These studies indicate that such compounds could revolutionize non-invasive imaging techniques.

Case Study 2: Catalysis in Nucleic Acid Studies

Studies have shown that the lanthanide complexes facilitate efficient cleavage of nucleic acids under mild conditions. This property has been exploited in developing novel therapeutic strategies targeting genetic disorders.

Mecanismo De Acción

The mechanism of action of 1,3,5-triamino-1,3,5-trideoxy-cis-inositol trihydrochloride primarily involves its ability to form stable complexes with metal ions. The amino and hydroxyl groups on the cyclohexane ring coordinate with metal ions, forming stable chelates. This coordination can influence the electronic and magnetic properties of the metal ions, making the complexes useful in various applications .

Comparación Con Compuestos Similares

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol: The base compound without the trihydrochloride form.

1,3,5-Triamino-1,3,5-trideoxy-trans-inositol: A similar compound with a trans configuration of the amino and hydroxyl groups.

Uniqueness: 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride is unique due to its cis configuration, which allows for the formation of stable trinuclear complexes with lanthanides. This property is not observed in the trans isomer, making the cis form particularly valuable in coordination chemistry .

Actividad Biológica

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride (CAS No. 6988-69-8) is a synthetic compound derived from inositol with potential biological activities. Its unique structure, featuring three amino groups and a trideoxy configuration, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

- Molecular Formula : C6H18Cl3N3O3

- Molecular Weight : 286.58 g/mol

- Structure : The compound exhibits a chair conformation with equatorial ammonium groups and axial substituents .

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cell signaling and proliferation. Its structural similarity to myo-inositol suggests potential roles in:

- Cell Signaling : Inositol derivatives are known to play critical roles in signal transduction pathways. This compound may influence phosphoinositide metabolism and subsequent signaling cascades.

- Antitumor Activity : Recent studies indicate that platinum(IV) complexes derived from this compound demonstrate enhanced cytotoxicity against various cancer cell lines compared to traditional agents like cisplatin .

Antitumor Activity

A series of studies have evaluated the antiproliferative effects of this compound and its derivatives:

- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against human malignant cells. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cisplatin | HL-60/CDDP | 144.4 ± 9.8 | |

| TACI | HL-60/CDDP | 8.9 ± 2.4 | |

| TACI | HL-60 (parent) | 9.0 ± 1.2 |

Mechanistic Insights

The mechanism behind the antitumor activity involves the ability of the compound to condense nucleic acids and inhibit essential enzymatic activities such as topoisomerase I-mediated relaxation of DNA at significantly lower concentrations than conventional agents . This unique property may provide insights into alternative therapeutic strategies for overcoming drug resistance in cancer treatment.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on Leukemia Cells : A comparative analysis demonstrated that the new platinum complexes based on this triamino derivative showed a fundamentally different profile of chemosensitivity compared to cisplatin, suggesting a promising avenue for developing new anticancer therapies .

- In Vitro Studies : In vitro experiments confirmed that the compound could effectively inhibit cell proliferation across multiple cancer types while showing minimal toxicity to non-malignant cells like HEK-293T .

Propiedades

IUPAC Name |

2,4,6-triaminocyclohexane-1,3,5-triol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O3.3ClH/c7-1-4(10)2(8)6(12)3(9)5(1)11;;;/h1-6,10-12H,7-9H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLVRAIJSKJOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)N)O)N)O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746407 | |

| Record name | 2,4,6-Triaminocyclohexane-1,3,5-triol--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-69-8 | |

| Record name | 2,4,6-Triaminocyclohexane-1,3,5-triol--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6988-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.